molecular formula C13H17N3O4S B2715343 3-[5-(aminosulfonyl)-1-propyl-1H-benzimidazol-2-yl]propanoic acid CAS No. 793678-98-5

3-[5-(aminosulfonyl)-1-propyl-1H-benzimidazol-2-yl]propanoic acid

Cat. No. B2715343
CAS RN: 793678-98-5
M. Wt: 311.36
InChI Key: ODHYOZKMIDLFGM-UHFFFAOYSA-N
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Description

3-[5-(aminosulfonyl)-1-propyl-1H-benzimidazol-2-yl]propanoic acid, also known as PAPB, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Benzimidazole Derivatives

One area of research involves the synthesis of novel benzimidazole derivatives through innovative chemical reactions. For instance, a novel isocyanide-based three-component synthesis of benzimidazo[1,2-a][1,4]diazepinones was developed using a bifunctional formyl acid prepared in several steps. This method yielded a series of new benzimidazole-fused 1,4-diazepine-5-ones in moderate to excellent yields, showcasing the versatility of benzimidazole compounds in synthesizing complex heterocyclic structures (Ghandi, Zarezadeh, & Taheri, 2011).

Polyelectrolytes for Fuel Cell Applications

Benzimidazole groups have also been integrated into sulfonated polyimides (SPIs) for fuel cell applications, demonstrating improved water stability and proton conductivity. These materials, synthesized from naphthalenetetracarboxylic dianhydride and various diamines, including benzimidazole derivatives, show promising properties for direct methanol fuel cell (DMFC) applications. The incorporation of benzimidazole groups into the polymer chains enhances the interaction between sulfonic acid and benzimidazole groups, leading to reduced water and methanol uptake, thus potentially improving DMFC performance (Chen, Hu, Endo, Fang, Higa, & Okamoto, 2010).

Catalysts for Chemical Syntheses

Benzimidazole-based compounds have been utilized as catalysts for the synthesis of other complex molecules. For example, novel ionic liquids containing benzimidazole groups, such as 1,3-disulfonic acid benzimidazolium chloride, have been developed as efficient and recyclable catalysts for synthesizing tetrahydropyridines under solvent-free conditions. This highlights the role of benzimidazole derivatives in facilitating green chemical processes with high product yields and shorter reaction times (Abbasi, 2015).

Electrolyte Membranes in Fuel Cells

Further research on sulfonated polyimides containing benzimidazole (SPIBI) has led to the development of electrolyte membranes with significant potential in fuel cell technology. The cross-linking of SPIBI with tetramethyl-diphenyl diglycidyl ether enhances the mechanical properties, oxidative and hydrolytic stabilities of the membranes, indicating the high potential of benzimidazole-containing polymers in fuel cell applications at mediate temperatures (Pan, Chen, Zhang, Jin, Chang, & Pu, 2015).

properties

IUPAC Name

3-(1-propyl-5-sulfamoylbenzimidazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c1-2-7-16-11-4-3-9(21(14,19)20)8-10(11)15-12(16)5-6-13(17)18/h3-4,8H,2,5-7H2,1H3,(H,17,18)(H2,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHYOZKMIDLFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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